(5-Fluoropyridin-3-yl)-[3-(2-methoxyethyl)morpholin-4-yl]methanone
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Overview
Description
(5-Fluoropyridin-3-yl)-[3-(2-methoxyethyl)morpholin-4-yl]methanone is a complex organic compound that features a fluorinated pyridine ring and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoropyridin-3-yl)-[3-(2-methoxyethyl)morpholin-4-yl]methanone typically involves multiple steps, starting with the preparation of the fluoropyridine and morpholine intermediates. One common approach is to first synthesize the fluoropyridine derivative through a nucleophilic substitution reaction, where a fluorine atom is introduced into the pyridine ring. This can be achieved using reagents such as pentafluoropyridine and sodium azide .
The final step involves coupling the fluoropyridine and morpholine intermediates under specific reaction conditions, such as the use of a palladium catalyst in a Suzuki-Miyaura coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(5-Fluoropyridin-3-yl)-[3-(2-methoxyethyl)morpholin-4-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoropyridine ring, using reagents such as sodium azide or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium azide, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
(5-Fluoropyridin-3-yl)-[3-(2-methoxyethyl)morpholin-4-yl]methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of (5-Fluoropyridin-3-yl)-[3-(2-methoxyethyl)morpholin-4-yl]methanone involves its interaction with specific molecular targets. The fluoropyridine ring can engage in π-π interactions with aromatic residues in proteins, while the morpholine moiety can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(5-Fluoropyridin-3-yl)methanamine: Similar fluoropyridine structure but with an amine group instead of a morpholine moiety.
5-Fluoropyridin-3-ol: Contains a hydroxyl group on the pyridine ring.
3-Fluoropyridine: A simpler structure with only a fluorine atom on the pyridine ring.
Uniqueness
(5-Fluoropyridin-3-yl)-[3-(2-methoxyethyl)morpholin-4-yl]methanone is unique due to the combination of the fluoropyridine and morpholine moieties, which confer distinct chemical and biological properties. This combination allows for versatile interactions in various chemical and biological contexts, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(5-fluoropyridin-3-yl)-[3-(2-methoxyethyl)morpholin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O3/c1-18-4-2-12-9-19-5-3-16(12)13(17)10-6-11(14)8-15-7-10/h6-8,12H,2-5,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUICMNPPFNACQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1COCCN1C(=O)C2=CC(=CN=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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